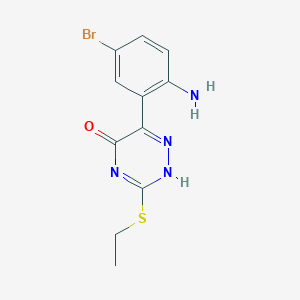![molecular formula C31H28N2O2S B308542 3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308542.png)
3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one, also known as DMN-TTZ, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of 3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. This compound has been found to activate Nrf2 and increase the expression of antioxidant and detoxifying enzymes, which may explain its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes. This compound has also been found to reduce the production of ROS in cells, which can cause oxidative damage and contribute to various diseases.
In addition, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has been shown to inhibit the expression of anti-apoptotic proteins and activate pro-apoptotic proteins, leading to the death of cancer cells. This compound has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes, which may be due to its activation of the Nrf2 pathway.
実験室実験の利点と制限
3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a good yield. It has been extensively studied for its potential therapeutic applications and has been found to have various biochemical and physiological effects. This compound can be used in in vitro and in vivo experiments to study its mechanism of action and potential therapeutic applications.
However, there are also limitations to using this compound in lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not well established. This compound may also have off-target effects that need to be considered when interpreting experimental results.
将来の方向性
There are several future directions for the study of 3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. This compound may have applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as cancer and diabetes. Future studies should focus on the safety and efficacy of this compound in humans, as well as its potential off-target effects.
In addition, this compound may have applications in other areas of research, such as neurodegenerative diseases and aging. Further research is needed to explore these potential applications and understand the underlying mechanisms.
Conclusion
This compound is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties, as well as its mechanism of action. This compound has various biochemical and physiological effects and can be used in lab experiments to study its potential therapeutic applications. However, further research is needed to fully understand its safety and efficacy in humans, as well as its potential off-target effects.
合成法
3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one can be synthesized by reacting 2,5-dimethylaniline and 4-methoxy-1-naphthaldehyde in the presence of acetic acid and sodium acetate. The resulting compound is then reacted with thioglycolic acid to yield this compound. This synthesis method has been optimized to yield high purity this compound with a good yield.
科学的研究の応用
3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been found to inhibit the expression of inflammatory cytokines, such as TNF-α and IL-6, and reduce the production of reactive oxygen species (ROS) in cells. These properties make this compound a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
This compound has also been found to have anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has been studied for its potential use in the treatment of breast cancer, lung cancer, and leukemia.
In addition, this compound has been found to have anti-diabetic properties. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has been studied for its potential use in the treatment of type 2 diabetes.
特性
分子式 |
C31H28N2O2S |
|---|---|
分子量 |
492.6 g/mol |
IUPAC名 |
(5Z)-3-(2,5-dimethylphenyl)-2-(2,5-dimethylphenyl)imino-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H28N2O2S/c1-19-10-12-21(3)26(16-19)32-31-33(27-17-20(2)11-13-22(27)4)30(34)29(36-31)18-23-14-15-28(35-5)25-9-7-6-8-24(23)25/h6-18H,1-5H3/b29-18-,32-31? |
InChIキー |
VNVBLFRKPKDLCU-IWDKBDNTSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=O)/C(=C/C3=CC=C(C4=CC=CC=C34)OC)/S2)C5=C(C=CC(=C5)C)C |
SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=O)C(=CC3=CC=C(C4=CC=CC=C34)OC)S2)C5=C(C=CC(=C5)C)C |
正規SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=O)C(=CC3=CC=C(C4=CC=CC=C34)OC)S2)C5=C(C=CC(=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-Bromo-6-(4-methyl-3-cyclohexen-1-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308459.png)
![7-[(3,4-Dimethylphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B308461.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308462.png)

![1-allyl-3-{3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308465.png)
![6-[2-(Benzyloxy)-5-chlorophenyl]-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308466.png)
![2-[10-Bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenylhexylether](/img/structure/B308469.png)

![5-(2,3-Dibromo-4-hydroxy-5-methoxybenzylidene)-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308471.png)
![5-[4-(Benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308472.png)
![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenyl acetate](/img/structure/B308473.png)
![Allyl6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylsulfide](/img/structure/B308477.png)
![6-[5-(4-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylhexylsulfide](/img/structure/B308479.png)
![3-(Hexylsulfanyl)-6-(5-{3-nitrophenyl}-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308481.png)